F-G-G-F-T-G-A-R-K-S-A-R-K-L-Aib-N-Q-COOH
Description
The compound F-G-G-F-T-G-A-R-K-S-A-R-K-L-Aib-N-Q-COOH is a synthetic cationic peptide comprising 15 amino acid residues. Key features include:
- Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Aib-Asn-Gln-COOH.
- Structural Properties: The presence of α-aminoisobutyric acid (Aib), a non-natural amino acid, promotes helical secondary structure, enhancing conformational stability .
Properties
Molecular Formula |
C80H131N27O22 |
|---|---|
Molecular Weight |
1823.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H131N27O22/c1-7-49(68(118)105-57(37-60(85)111)74(124)103-54(78(128)129)28-29-59(84)110)98-73(123)55(34-42(2)3)104-71(121)50(24-14-16-30-81)101-70(120)53(27-19-33-91-80(88)89)100-66(116)44(5)96-76(126)58(41-108)106-72(122)51(25-15-17-31-82)102-69(119)52(26-18-32-90-79(86)87)99-65(115)43(4)95-62(113)40-94-77(127)64(45(6)109)107-75(125)56(36-47-22-12-9-13-23-47)97-63(114)39-92-61(112)38-93-67(117)48(83)35-46-20-10-8-11-21-46/h8-13,20-23,42-45,48-58,64,108-109H,7,14-19,24-41,81-83H2,1-6H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,117)(H,94,127)(H,95,113)(H,96,126)(H,97,114)(H,98,123)(H,99,115)(H,100,116)(H,101,120)(H,102,119)(H,103,124)(H,104,121)(H,105,118)(H,106,122)(H,107,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI Key |
CBBZIEAUVSBRPS-KMOVSZGYSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
Stability and Bioactivity
- The peptide’s Aib residue confers resistance to proteolytic degradation, a critical advantage over natural peptides lacking non-natural modifications .
- Cationic charge (from Arg and Lys) enhances interactions with negatively charged microbial membranes, a mechanism absent in small molecules like CAS 1761-61-1 and 7XO .
Notes
- Limitations : The provided evidence lacks direct data on the peptide’s bioactivity or structural analogs, necessitating extrapolation from general peptide chemistry.
- Future Directions : Experimental validation of the peptide’s antimicrobial efficacy and comparative studies with small-molecule inhibitors (e.g., 7XO) are recommended.
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